4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol
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Overview
Description
The compound “4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could be introduced through various methods, such as trifluoromethylation .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo various chemical reactions typical of aromatic heterocycles, such as electrophilic substitution, nucleophilic substitution, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8-11(5-6-19)12(20)18(17-8)10-4-2-3-9(7-10)13(14,15)16/h2-4,7,17,19H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVUPHJODKKWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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